

physical and chemical properties of 3-(Methylamino)pyridazine-4-carbonitrile

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Compound of Interest

3-(Methylamino)pyridazine-4carbonitrile

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An In-depth Technical Guide to 3- (Methylamino)pyridazine-4-carbonitrile

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-(Methylamino)pyridazine-4-carbonitrile**, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, information from closely related pyridazine derivatives is included to provide a prospective analysis.

Core Compound Identification

Table 1: Compound Identifiers for 3-(Methylamino)pyridazine-4-carbonitrile



Identifier	Value	Citation
CAS Number	1256268-95-7	[1][2]
Molecular Formula	C ₆ H ₆ N ₄	[2][3]
Molecular Weight	134.14 g/mol	[2]
Canonical SMILES	CNC1=C(C=CN=N1)C#N	[3]
InChIKey	NPXVIGZKPHFKID- UHFFFAOYSA-N	[3]

Physicochemical Properties

Experimental data on the physical properties of **3-(Methylamino)pyridazine-4-carbonitrile** are not readily available in published literature. However, predicted values and data from commercial suppliers provide some insight. The pyridazine ring itself imparts unique physicochemical characteristics, including reduced lipophilicity compared to a phenyl ring, a significant dipole moment, and the capacity for dual hydrogen bonding.[4]

Table 2: Physical and Chemical Properties of 3-(Methylamino)pyridazine-4-carbonitrile

Value	Source
>97%	Commercial Supplier[2]
0.4	PubChem[3]
+4°C, Light sensitive	Commercial Supplier[2]
Not available	
Not available	-
Not available	-
	>97% 0.4 +4°C, Light sensitive Not available Not available

Experimental Protocols

While a specific synthesis protocol for **3-(Methylamino)pyridazine-4-carbonitrile** is not detailed in the available literature, a general and robust method for the synthesis of similar **3-**



aminopyridazine-4-carbonitriles has been reported. The following is a representative one-pot, three-component reaction protocol adapted from the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[5]

Synthesis of 3-Aminopyridazine-4-carbonitrile Derivatives

This protocol involves the reaction of an appropriate glyoxal derivative, malononitrile, and a hydrazine source.

Materials:

- Aryl or alkyl glyoxal
- Malononitrile
- Hydrazine hydrate (80%)
- Ethanol
- Water

Procedure:

- A mixture of the desired glyoxal (1 mmol) and hydrazine hydrate (4 mmol) in a 1:1 solution of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.
- Malononitrile (1 mmol) is then added to the reaction mixture.
- The mixture is stirred for an additional 30 minutes at room temperature.
- The resulting precipitate is collected by filtration.
- The solid product is washed with hot water (2 x 5 mL).
- Purification is achieved by recrystallization from ethanol.

Purity Assessment



The purity of pyridazine derivatives can be evaluated using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). [6] A validated reverse-phase HPLC method would be suitable for determining the purity of **3-** (Methylamino)pyridazine-4-carbonitrile.

Spectral Data and Characterization (Prospective)

Direct experimental spectral data for **3-(Methylamino)pyridazine-4-carbonitrile** is not available. The following interpretations are based on data from analogous pyridazine carbonitrile compounds and general principles of spectroscopy.[5][7]

Table 3: Predicted Mass Spectrometry Data for **3-(Methylamino)pyridazine-4-carbonitrile**

Adduct	m/z	Predicted Collision Cross Section (Ų)
[M+H]+	135.06653	124.3
[M+Na] ⁺	157.04847	134.2
[M-H] ⁻	133.05197	124.7
[M]+	134.05870	118.4
[M]-	134.05980	118.4
Data from PubChemLite[3]		

¹H NMR Spectroscopy

The proton NMR spectrum of **3-(Methylamino)pyridazine-4-carbonitrile** is expected to show distinct signals corresponding to the protons on the pyridazine ring and the methylamino group. The aromatic protons on the pyridazine ring would likely appear as doublets or multiplets in the downfield region (typically δ 7.0-9.0 ppm). The methyl protons of the methylamino group would likely appear as a singlet in the upfield region (typically δ 2.5-3.5 ppm), and the amino proton would be a broader singlet.

¹³C NMR Spectroscopy



The carbon NMR spectrum would be expected to show six distinct signals. The carbon of the nitrile group would be in the characteristic range of δ 115-125 ppm. The carbons of the pyridazine ring would appear in the aromatic region (δ 120-160 ppm), and the methyl carbon would be found in the upfield region (δ 25-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands. A sharp, strong band around 2220-2260 cm⁻¹ would indicate the presence of the nitrile (C≡N) group. The N-H stretch of the secondary amine would likely appear as a medium-intensity band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring would be found in the 1400-1600 cm⁻¹ region.

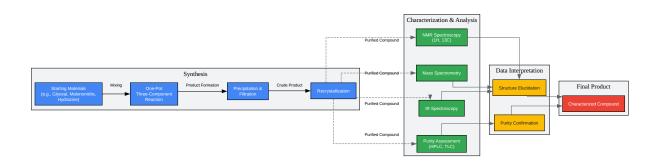
Mass Spectrometry

Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (134.14 g/mol). Fragmentation patterns would be expected to involve the loss of small molecules such as HCN or CH₃.

Logical Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel pyridazine derivative, a process highly relevant to the target audience.





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Caption: A logical workflow for the synthesis and characterization of a novel pyridazine derivative.

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